Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate

Lipophilicity Membrane Permeability Drug Design

Medicinal chemistry programs targeting opioid receptors face esterase-labile leads with poor CNS exposure. This cyclohexyl ester (LogP 4.16, TPSA 79 Ų) provides enhanced passive brain penetration and steric shielding against hydrolysis versus methyl/ethyl analogs. • Predicted CNS-penetrant opioid receptor ligand (ORL-1, mu-opioid) per EP2433935A1 • Zero H-bond donors; 6 H-bond acceptors; no Rule-of-Five violations • Standard packs: 0.25 g, 1 g, 5 g, and bulk custom synthesis available

Molecular Formula C22H26N4O2
Molecular Weight 378.476
CAS No. 840495-93-4
Cat. No. B2809365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate
CAS840495-93-4
Molecular FormulaC22H26N4O2
Molecular Weight378.476
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4
InChIInChI=1S/C22H26N4O2/c23-15-17(22(27)28-16-9-3-1-4-10-16)20-21(26-13-7-2-8-14-26)25-19-12-6-5-11-18(19)24-20/h5-6,11-12,16-17H,1-4,7-10,13-14H2
InChIKeyVKHLNGZODADABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate: Physicochemical Baseline


Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate (CAS 840495-93-4, molecular formula C22H26N4O2, molecular weight 378.47 g/mol) is a fully synthetic, small-molecule quinoxaline derivative bearing a piperidine ring at the 3-position, a cyano group at the α-carbon of the acetate bridge, and a cyclohexyl ester terminus . It belongs to a broader class of 3‑(piperidin‑1‑yl)quinoxalin‑2‑yl cyanoacetate esters that have appeared in patent literature as ligands for opioid and opioid‑like receptors [1]. Predicted physicochemical properties include an ACD/LogP of 4.16, zero hydrogen‑bond donors, six hydrogen‑bond acceptors, a topological polar surface area of 79 Ų, and a boiling point of approximately 566 °C, indicating a lipophilic, neutral, and thermally stable scaffold with no Rule‑of‑Five violations .

Lipophilic scaffold Supports CNS permeability research via predicted LogP profile
Zero H-bond donors Aligns with CNS drug-like property guidelines
Piperidine-quinoxaline core Claimed ligand for opioid/ORL-1 receptor studies
Cyclohexyl ester Steric bulk may support metabolic stability screening

Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate: Why In‑Class Analogs Fall Short


Within the family of 3‑(piperidin‑1‑yl)quinoxalin‑2‑yl cyanoacetate esters, the ester moiety is not merely a solubilizing appendage; it profoundly modulates lipophilicity, steric bulk, and hydrolytic stability, which in turn govern membrane permeability, metabolic susceptibility, and receptor‑binding kinetics . Swapping the cyclohexyl ester (calculated LogP ≈ 4.16) for a smaller methyl or ethyl ester markedly lowers LogP and can reduce passive membrane diffusion, while replacement with a heterocyclic amine (e.g., pyrrolidine) alters the electronic environment of the quinoxaline core and can shift selectivity across opioid receptor subtypes [1]. The evidence presented below quantifies these differences where data permits and explicitly flags dimensions where direct comparative measurements are still absent in the public domain.

Replacing cyclohexyl ester with methyl/ethyl may shift membrane permeability and metabolic half-life.
Substituting piperidine with pyrrolidine can alter opioid receptor subtype selectivity.
Free acid or amide analogs introduce H-bond donors, potentially reducing CNS penetration.

Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate: Differentiation Evidence


Lipophilicity: Cyclohexyl Ester vs. Methyl Ester

The cyclohexyl ester confers significantly higher predicted lipophilicity than the corresponding methyl ester analog (methyl 2‑cyano‑2‑(3‑piperidin‑1‑ylquinoxalin‑2‑yl)acetate, CAS 496784‑50‑0). The ACD/LogP for the target compound is 4.16, whereas the methyl ester, lacking four additional methylene units, is expected to have a LogP approximately 1.5–2.0 units lower based on additive fragment contributions . Higher LogP generally correlates with improved passive membrane permeability, which can be advantageous for intracellular or CNS targets.

Lipophilicity
Data to verify
Target: ACD/LogP 4.16 vs Methyl ester: est. LogP 2.2–2.7
ΔLogP +1.5 to +2.0
Supports passive membrane diffusion context for CNS/intracellular targets
In silico prediction; experimental logD not publicly reported
Lipophilicity Membrane Permeability Drug Design

Hydrolytic Stability: Cyclohexyl vs. Short-Chain Esters

Steric hindrance around the ester carbonyl is a well-established determinant of hydrolytic stability toward esterases. The cyclohexyl ester presents a secondary, conformationally restricted alcohol leaving group, which is expected to be hydrolyzed more slowly than primary alkyl esters such as methyl or ethyl [1]. While direct experimental half-life data for this specific compound are not yet publicly available, structure‑activity relationship (SAR) trends within the quinoxaline‑piperidine cyanoacetate series indicate that increasing ester steric bulk prolongs metabolic half-life in rodent plasma and liver microsome assays [2].

Hydrolytic Stability
Class-level inference
Steric shielding from cyclohexyl ester predicted to slow esterase hydrolysis vs. methyl ester
May reduce rapid systemic clearance in pharmacology studies
Direct half-life data not available in public domain
Esterase Stability Metabolic Stability Prodrug Design

Receptor Binding: Piperidine vs. Pyrrolidine Ring

The patent family covering substituted‑quinoxaline‑type‑piperidine compounds (EP2433935A1) explicitly claims piperidine-substituted quinoxaline scaffolds as ligands for the ORL‑1 (nociceptin) receptor and other opioid subtypes [1]. A direct comparator exists in the form of cyclohexyl 2‑cyano‑2‑[3‑(pyrrolidin‑1‑yl)quinoxalin‑2‑yl]acetate (CAS 578723‑75‑8), which replaces the six‑membered piperidine ring with a five‑membered pyrrolidine . The patent SAR indicates that ring size at this position modulates receptor affinity and selectivity; however, quantitative Ki values for the specific cyclohexyl ester compounds are not publicly disclosed.

Receptor Binding SAR
Class-level inference
Piperidine vs. pyrrolidine ring: patent claims differential selectivity for ORL-1/mu receptors
Scaffold choice not interchangeable for opioid subtype studies
Quantitative Ki values not publicly disclosed
Opioid Receptor ORL-1 Structure-Activity Relationship

Hydrogen-Bonding: Zero Donor Profile

The target compound possesses zero hydrogen‑bond donors and six hydrogen‑bond acceptors (calculated polar surface area 79 Ų), a profile that aligns with empirical guidelines for CNS drug candidates (typically PSA < 90 Ų and few H‑bond donors) . By contrast, analogs featuring a free carboxylic acid or amide terminus (e.g., the hydrolyzed acid form or piperazine‑substituted variants) introduce additional H‑bond donors, potentially impairing blood‑brain barrier penetration [1]. This physicochemical signature is intrinsic to the cyclohexyl ester configuration and cannot be achieved with free acid or short-chain ester analogs.

H-Bond Donor Profile
Reported
0 HBD, TPSA 79 Ų, ACD/LogP 4.16
Aligns with CNS drug-like guidelines; polar analogs may impair brain penetration
Maintained by cyclohexyl ester configuration; free acid adds HBD
Drug-Likeness CNS Penetration Physicochemical Profiling

Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate: Research Applications


CNS Opioid/ORL-1 Probe Design

The combination of zero H‑bond donors, moderate polar surface area (79 Ų), and high predicted LogP (4.16) makes this compound a candidate for CNS‑penetrant probe design targeting the ORL‑1 or mu‑opioid receptors, as claimed in the EP2433935A1 patent family . Researchers prioritizing passive brain exposure should select this cyclohexyl ester over more polar ester or free acid analogs.

Metabolic Stability Screening

Steric shielding of the ester carbonyl by the cyclohexyl group is expected to slow esterase-mediated hydrolysis relative to methyl or ethyl esters. This compound is suitable for comparative metabolic stability profiling in plasma or liver microsome assays to experimentally validate the in silico stability advantage, particularly when longer in vivo half-life is desired [1].

SAR Expansion: Quinoxaline-Piperidine Libraries

As a representative of the cyclohexyl ester subclass within the broader 3‑(piperidin‑1‑yl)quinoxalin‑2‑yl cyanoacetate series, this compound serves as a key building block for exploring the impact of ester steric and lipophilic properties on receptor affinity and selectivity. Procurement is indicated for medicinal chemistry groups systematically varying the ester moiety while holding the piperidine‑quinoxaline core constant [1].

In Silico Modeling & QSAR

With well‑defined predicted physicochemical parameters (LogP, TPSA, HBD/HBA counts) and a clearly established comparator set, this compound can anchor quantitative structure‑activity relationship (QSAR) models for permeability, metabolic stability, and receptor binding prediction, pending experimental data generation .

Application
Selection Property
Validation Focus
CNS opioid/ORL-1 probe design
High predicted lipophilicity, zero HBD profile
Passive membrane permeability and brain exposure assessment
Metabolic stability screening
Sterically shielded cyclohexyl ester
Plasma or microsomal half-life assays
SAR expansion: quinoxaline-piperidine libraries
Piperidine-quinoxaline core with variable ester
Binding affinity across opioid receptor subtypes
In silico modeling & QSAR
Defined predicted physicochemical parameters
Experimental data generation for model training
Quote Request

Request a Quote for Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.